molecular formula C13H11Cl2NO3 B11831339 Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate CAS No. 1019345-45-9

Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate

Cat. No.: B11831339
CAS No.: 1019345-45-9
M. Wt: 300.13 g/mol
InChI Key: AGBHYOGNFFMSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of two chlorine atoms, a methoxy group, and an ethyl ester group attached to the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate typically involves the reaction of 4,5-dichloro-8-methoxyquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atoms.

    Oxidation: Quinoline derivatives with additional oxygen functionalities.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: 4,5-dichloro-8-methoxyquinoline-3-carboxylic acid.

Scientific Research Applications

Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, quinoline derivatives are known to inhibit certain enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
  • 4,5-Dichloro-8-methoxyquinoline-3-carboxylic acid

Uniqueness

Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate is unique due to the presence of two chlorine atoms and a methoxy group on the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

CAS No.

1019345-45-9

Molecular Formula

C13H11Cl2NO3

Molecular Weight

300.13 g/mol

IUPAC Name

ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C13H11Cl2NO3/c1-3-19-13(17)7-6-16-12-9(18-2)5-4-8(14)10(12)11(7)15/h4-6H,3H2,1-2H3

InChI Key

AGBHYOGNFFMSBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.